N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3,4-dimethylbenzenesulfonamide
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Overview
Description
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3,4-dimethylbenzenesulfonamide is a complex organic compound that features a piperidine ring, a cyclopropylsulfonyl group, and a dimethylbenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3,4-dimethylbenzenesulfonamide typically involves multiple steps. One common approach includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Cyclopropylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using cyclopropylsulfonyl chloride under basic conditions.
Attachment of the Dimethylbenzenesulfonamide Moiety: The final step involves the coupling of the sulfonylated piperidine intermediate with 3,4-dimethylbenzenesulfonamide using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3,4-dimethylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: The compound is used in studies investigating the interaction of sulfonamide derivatives with biological targets.
Industrial Applications: It is used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylsulfonyl group is known to enhance binding affinity to certain biological targets, while the piperidine ring can modulate the compound’s pharmacokinetic properties. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(piperidin-4-yl)methylbenzenesulfonamide: Lacks the cyclopropylsulfonyl group, which may result in different binding affinities and pharmacokinetic properties.
N-(cyclopropylsulfonyl)piperidine: Lacks the dimethylbenzenesulfonamide moiety, which can affect its overall biological activity.
Uniqueness
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3,4-dimethylbenzenesulfonamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the cyclopropylsulfonyl group and the dimethylbenzenesulfonamide moiety allows for versatile interactions with a variety of biological targets, making it a valuable compound in medicinal chemistry and pharmaceutical research.
Properties
IUPAC Name |
N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-3,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S2/c1-13-3-4-17(11-14(13)2)24(20,21)18-12-15-7-9-19(10-8-15)25(22,23)16-5-6-16/h3-4,11,15-16,18H,5-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDPQDCXYQQOJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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